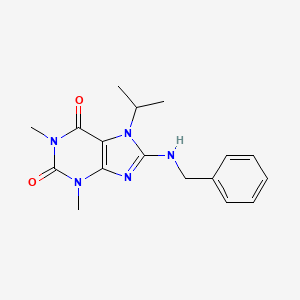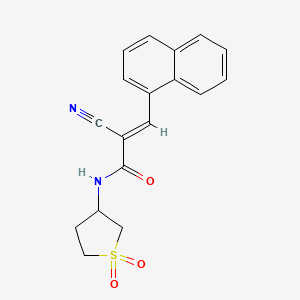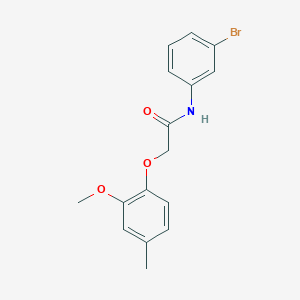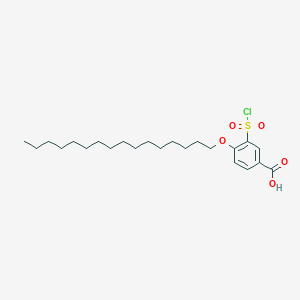
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is a chemical compound with the molecular formula C23H37ClO5S and a molecular weight of 461.065 g/mol . This compound is known for its unique structure, which includes a chlorosulfonyl group and a long hexadecyloxy chain attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid typically involves the chlorosulfonation of 4-hexadecyloxybenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Preparation of 4-Hexadecyloxybenzoic Acid: This precursor is synthesized by reacting hexadecanol with 4-hydroxybenzoic acid in the presence of a dehydrating agent.
Chlorosulfonation: The 4-hexadecyloxybenzoic acid is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 3-position of the benzoic acid ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Water or aqueous base (e.g., sodium hydroxide) is used for hydrolysis reactions.
Major Products
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Derivatives: Formed by reacting with alcohols.
Sulfonothioate Derivatives: Formed by reacting with thiols.
Sulfonic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino groups in proteins, to form stable sulfonamide bonds. This reactivity makes it useful for modifying biomolecules and studying enzyme inhibition . The long hexadecyloxy chain also contributes to its unique properties, such as its ability to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
- 3-Chlorosulfonyl-4-fluoro-benzoic acid
- 4-Bromo-3-(chlorosulfonyl)benzoic acid
- 5-(Chlorosulfonyl)-2-methoxybenzoic acid
Uniqueness
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is unique due to its long hexadecyloxy chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in the study of membrane-associated processes and the development of liquid crystalline materials .
Propiedades
Número CAS |
2488-47-3 |
|---|---|
Fórmula molecular |
C23H37ClO5S |
Peso molecular |
461.1 g/mol |
Nombre IUPAC |
3-chlorosulfonyl-4-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-21-17-16-20(23(25)26)19-22(21)30(24,27)28/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
Clave InChI |
CMEPMTUFLQRHDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


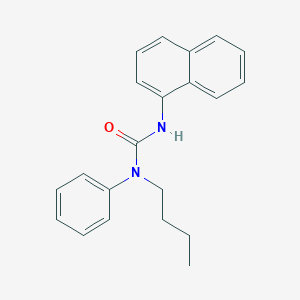
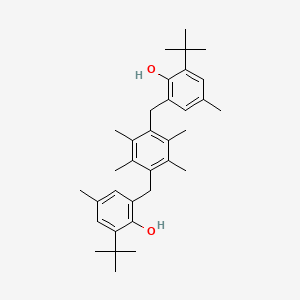
![3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11963050.png)

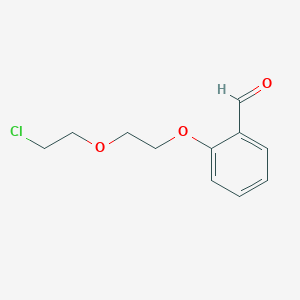
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963072.png)

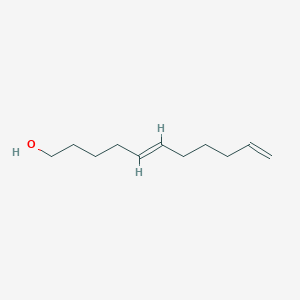
![Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate](/img/structure/B11963098.png)
